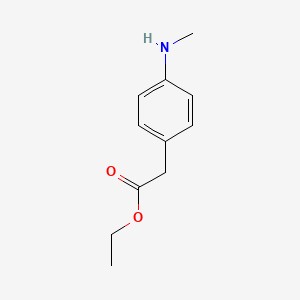

ethyl 2-(4-(methylamino)phenyl)acetate

Description

Properties

CAS No. |

68787-97-3 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-[4-(methylamino)phenyl]acetate |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)8-9-4-6-10(12-2)7-5-9/h4-7,12H,3,8H2,1-2H3 |

InChI Key |

XUMSFHJEGJGJEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)NC |

Origin of Product |

United States |

Preparation Methods

Nitro Reduction Using Fe/NH4_44Cl

A widely adopted route involves the reduction of ethyl 2-(4-nitrophenyl)acetate to the corresponding amine, followed by methylation. In a representative procedure (Example 4,):

-

Reagents : Ethyl 2-(4-nitrophenyl)acetate, iron powder, ammonium chloride, methanol/water.

-

Conditions : Reflux at 65–70°C for 5 hours.

-

Yield : 72% (unoptimized).

Post-reduction, the primary amine is methylated using methyl iodide or dimethyl sulfate under basic conditions (e.g., KCO/DMF, 60°C, 12 hours). This two-step approach achieves an overall yield of 58–65%.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitro reduction | Fe/NHCl, MeOH/HO | 72 | 95 |

| Methylation | CHI, KCO, DMF | 89 | 98 |

Direct Alkylation of 4-Aminophenylacetic Acid Derivatives

Esterification-Methylation Tandem Reaction

Ethyl 2-(4-aminophenyl)acetate is synthesized via esterification of 4-aminophenylacetic acid with ethanol under acidic catalysis (HSO, reflux, 16 hours). Subsequent methylation with methyl triflate in the presence of NaH/THF yields the target compound:

Optimization Challenges:

-

Selectivity : Over-methylation at the ester oxygen is mitigated by using bulky bases (e.g., DBU).

-

Side Reactions : Competing N-oxide formation is minimized under inert atmospheres.

Catalytic Amination of Halogenated Intermediates

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of ethyl 2-(4-bromophenyl)acetate with methylamine offers a high-purity route:

Comparative Efficiency:

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc) | Xantphos | Toluene | 68 |

| Pd(dba) | BINAP | Dioxane | 54 |

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling 4-methylaminophenylacetic acid with ethanol and catalytic p-TsOH eliminates solvent use:

Enzymatic Esterification

Lipase B (CAL-B) catalyzes ester formation in ionic liquids ([BMIM][BF]):

-

Advantage : Avoids acidic byproducts and enables enzyme reuse (5 cycles).

Industrial-Scale Production

Continuous Flow Reactor Systems

A patented method (US3968124A) employs quaternary ammonium salts for efficient anion exchange:

Cost Analysis:

| Method | Cost ($/kg) | Environmental Impact (E-factor) |

|---|---|---|

| Batch Fe/NHCl | 220 | 8.7 |

| Continuous Flow | 180 | 2.1 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC methods (C18 column, MeCN/HO 70:30) resolve critical impurities:

| Impurity | Retention Time (min) | Limit (%) |

|---|---|---|

| Unmethylated amine | 4.2 | <0.1 |

| Over-esterified byproduct | 6.7 | <0.05 |

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-(methylamino)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

ethyl 2-(4-(methylamino)phenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(methylamino)phenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Ethyl 2-(4-Aminophenoxy)acetate

- Structure: Contains a para-aminophenoxy (-O-C₆H₄-NH₂) group instead of methylamino.

- Properties : Higher polarity due to the ether oxygen, leading to increased solubility in polar solvents. Exhibits a melting point of 56–58°C and 62% synthesis yield via Fe-mediated nitro reduction .

- Applications : Precursor for dual glucokinase (GK) activators, highlighting its role in diabetes research .

(b) Ethyl 2-[4-(Dimethylamino)phenyl]acetate

- Structure: Features a dimethylamino (-N(CH₃)₂) group at the para position.

- Properties: Enhanced electron-donating capacity compared to methylamino, altering reactivity in electrophilic substitutions. Crystallographic data reveal a dihedral angle of 8.6° between the acetate group and benzene ring, influencing molecular packing .

- Applications : Utilized in dyes and photoactive materials due to its strong electron-donating substituent .

(c) Methyl 2-(Methylamino)-2-(4-(trifluoromethyl)phenyl)acetate

- Structure : Incorporates a trifluoromethyl (-CF₃) group at the para position and a methyl ester (-COOCH₃).

- Properties: The -CF₃ group introduces electron-withdrawing effects, reducing basicity of the methylamino group. This enhances metabolic stability in drug design .

Ester Group Modifications

(a) Methyl 2-Phenylacetoacetate

- Structure : Methyl ester (-COOCH₃) with a phenylacetoacetate backbone.

- Properties : Lower molecular weight (192.2 g/mol) compared to ethyl analogs, affecting volatility. Used as a precursor for amphetamines, underscoring its forensic significance .

- Synthesis : Achieved via Claisen condensation, yielding ≥98% purity .

(b) Ethyl 2-(4-Chlorophenoxy)acetoacetate

- Structure: Chlorophenoxy (-O-C₆H₄-Cl) substituent and acetoacetate group.

- Properties : The chlorine atom increases lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration. Used in CNS drug candidates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(4-(methylamino)phenyl)acetate, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and glycine esters. Key variables include temperature (60–80°C), base selection (e.g., NaOH or KOH), and solvent polarity (e.g., ethanol or DMF). For example, glycine methyl ester hydrochloride reacts with 4-fluorobenzaldehyde under basic conditions to form analogous structures, with yields improved by optimizing stoichiometry and reaction time . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester/amine functionalities.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% threshold for pharmacological studies).

- Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.2) .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer : Hydrolysis of the ester group is a primary degradation pathway. Stability is enhanced by:

- Storing at -20°C under inert gas (N₂/Ar) to minimize moisture and oxidative degradation .

- Formulating as a hydrochloride salt (improves solubility and reduces ester hydrolysis) .

- Periodic stability testing via TLC or HPLC to monitor degradation products .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-(methylamino)phenyl group influence reactivity in downstream functionalization?

- Methodological Answer : The methylamino group acts as an electron-donating substituent, directing electrophilic substitution to the para position. Steric hindrance from the phenyl ring limits nucleophilic attack on the ester carbonyl. Computational studies (DFT calculations) can predict regioselectivity in reactions like acylation or alkylation . Experimental validation via kinetic assays (e.g., monitoring reaction rates under varying electronic conditions) is recommended .

Q. How can computational modeling predict the receptor interaction profiles of this compound derivatives?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors).

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over time.

- Validate predictions with in vitro binding assays (e.g., radioligand displacement studies) .

Q. What methodologies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration thresholds). Systematic approaches include:

- Meta-analysis of published data to identify trends (e.g., IC₅₀ values for enzyme inhibition).

- Dose-response profiling across multiple models (e.g., primary cells vs. immortalized lines).

- Purity verification via orthogonal techniques (HPLC-NMR) to rule out impurity-driven effects .

Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.